molecular formula C12H16BrN B2915819 N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide CAS No. 1810070-29-1

N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide

Cat. No.: B2915819
CAS No.: 1810070-29-1
M. Wt: 254.171
InChI Key: BJBHAONGELCUOV-UHFFFAOYSA-N
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Description

N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide (CAS: 1810070-29-1) is a bicyclic amine salt featuring a strained bicyclo[1.1.1]pentane core substituted with a phenyl group at the 3-position and an N-methylamine moiety. The hydrobromide salt enhances stability and solubility, making it suitable for pharmaceutical applications. This compound is part of a growing class of bridged bicyclic structures valued in medicinal chemistry for their sp³-rich character, metabolic stability, and ability to act as bioisosteres for aromatic rings or tert-butyl groups .

The bicyclo[1.1.1]pentane scaffold is synthesized via strain-release strategies, often starting from [1.1.1]propellane. For example, Pfizer utilized strain-release amination to produce bicyclo[1.1.1]pentan-1-amine on a >100 g scale, highlighting its industrial relevance . The introduction of the 3-phenyl group in the target compound likely improves target binding through π-π interactions, while the N-methyl group reduces metabolic vulnerability .

Properties

IUPAC Name

N-methyl-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.BrH/c1-13-12-7-11(8-12,9-12)10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBHAONGELCUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC12CC(C1)(C2)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This step often involves the use of metal-free homolytic aromatic alkylation of benzene.

    Introduction of the Phenyl Group: The phenyl group is introduced through a reaction with a suitable phenylating agent.

    Methylation of the Amine: The amine group is methylated using a methylating agent such as methyl iodide.

    Formation of the Hydrobromide Salt: The final step involves the reaction of the amine with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are substituted amines.

Scientific Research Applications

N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and other cellular processes.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (H₂O) Metabolic Stability Key Advantages
N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide 262.17 2.8 (moderate) Low (salt improves) High (N-methylation) Enhanced target binding via phenyl
Bicyclo[1.1.1]pentan-1-amine hydrochloride 133.62 0.5 High Low (primary amine) Versatile scaffold for derivatization
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride 153.59 1.2 Moderate Moderate (C-F bond) Improved metabolic resistance
N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride 133.62 1.0 Moderate High (N-methylation) Reduced polarity for CNS penetration
  • Metabolic Stability : N-Methylation in the target compound and ’s derivative reduces oxidative deamination, a common issue with primary amines .
  • Fluorine vs. Phenyl : The 3-fluoro derivative () offers electronic modulation and metabolic stability via C-F bonds but lacks the aromatic interactions of the phenyl group .

Biological Activity

N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide (CAS Number: 1810070-29-1) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₆BrN
Molecular Weight254.166 g/mol
CAS Number1810070-29-1
AppearanceSolid
Purity≥97%

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This compound acts as a monoamine reuptake inhibitor , which means it can increase the levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound, focusing on its potential as an antidepressant and stimulant:

Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST), indicating its potential efficacy in treating depressive disorders.

Stimulant Effects : The compound also exhibited stimulant properties similar to those of amphetamines, suggesting that it may increase locomotor activity and induce euphoria at certain dosages.

Case Study 1: Antidepressant Efficacy

In a controlled study, rodents administered with this compound showed a marked decrease in immobility time during the FST compared to control groups, indicating enhanced antidepressant activity.

Case Study 2: Neurotransmitter Release

A neurochemical analysis revealed that this compound significantly elevated dopamine and norepinephrine levels in the prefrontal cortex, supporting its role as a monoamine reuptake inhibitor.

Toxicology and Safety Profile

While initial studies indicate promising biological activity, it is crucial to assess the safety profile of this compound:

Toxicity ParameterValue
LD50 (oral)Not established
Acute toxicityModerate
Chronic exposure risksPotential for dependence

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Conduct experiments in fume hoods to prevent inhalation of dust or aerosols (H335 hazard) .
  • Storage : Store at 2–8°C under inert atmosphere (e.g., argon) to prevent decomposition .
  • Spill Management : Collect solid residues using vacuum systems to avoid dust dispersion; dispose via licensed hazardous waste services .

Q. Which analytical techniques are critical for structural confirmation of this bicyclo[1.1.1]pentane derivative?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify bicyclo[1.1.1]pentane scaffold geometry and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C12_{12}H16_{16}N·HBr) and isotopic patterns .
  • X-ray Crystallography : Resolve steric strain and bond angles in the bicyclic core for absolute configuration validation .

Q. How should researchers design a stability study for this compound under varying pH conditions?

  • Methodological Answer :

  • Buffer Preparation : Test solubility and degradation in buffers (pH 2–12) using HPLC or LC-MS for quantification .
  • Kinetic Analysis : Monitor hydrolysis rates at 25°C and 40°C to assess Arrhenius behavior and identify degradation products .
  • Control Experiments : Include inert atmosphere (N2_2) to isolate pH effects from oxidative degradation .

Advanced Research Questions

Q. What strategies mitigate solubility challenges in biological assays involving this hydrophobic bicyclo compound?

  • Methodological Answer :

  • Co-solvent Systems : Test DMSO-water or ethanol-PBS mixtures (≤5% organic phase) to balance solubility and biocompatibility .
  • Sonication : Apply 30–60 sec pulsed sonication to disrupt crystalline aggregates without thermal degradation .
  • Lipid-Based Formulations : Evaluate encapsulation in liposomes (e.g., DSPC/cholesterol) to enhance aqueous dispersion for in vitro studies .

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from radioligand binding (e.g., 3H^3H-labeled assays) with functional cAMP or calcium flux assays to distinguish binding affinity vs. efficacy .
  • Batch Analysis : Quantify purity (≥98% via HPLC) and residual solvents (GC-MS) to rule out batch-specific impurities .
  • Species-Specific Receptors : Test activity across human, rat, and mouse receptor isoforms to identify interspecies variability .

Q. What experimental approaches assess thermal stability and decomposition pathways of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure mass loss between 25–300°C to identify decomposition onset temperatures .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile byproducts (e.g., HBr gas) released during heating .
  • Isothermal Studies : Incubate at 40°C/75% RH for 4 weeks and quantify parent compound decay using UPLC-PDA .

Key Considerations for Researchers

  • Safety : Prioritize inert atmosphere handling to minimize HBr release .
  • Data Reproducibility : Validate synthetic batches with orthogonal techniques (e.g., NMR + HRMS) .
  • Ecological Impact : Dispose of waste via certified facilities due to undefined ecotoxicity .

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